molecular formula C22H20N6O4 B2740318 (3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1319123-69-7

(3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2740318
CAS RN: 1319123-69-7
M. Wt: 432.44
InChI Key: CQGMWCWWRPLPLY-UHFFFAOYSA-N
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Description

(3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N6O4 and its molecular weight is 432.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Compounds demonstrated higher anticancer activity than doxorubicin, a reference drug, indicating their potential as anticancer agents. Moreover, these compounds displayed good to excellent antimicrobial activity, highlighting their potential in combating microbial infections (Hafez et al., 2016).

Synthesis and Molecular Docking Analysis

A study focused on the synthesis, DFT, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles. These compounds showed moderate antioxidant activities and antibacterial activity, underlining their potential therapeutic applications. The molecular docking results explained all interactions between amino acid residues of the enzyme and compounds, suggesting these synthesized compounds could serve as templates for developing new therapeutic agents (Golea Lynda, 2021).

Anticancer and Antimicrobial Agents

Another investigation synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities. These compounds were studied for their anticancer activity against a 60 cancer cell line panel and demonstrated significant potency. Additionally, they exhibited substantial in vitro antibacterial and antifungal activities, making them promising candidates for pharmaceutical drug development to overcome microbial resistance (Katariya et al., 2021).

properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-30-15-3-4-19(31-2)16(9-15)17-10-18(26-25-17)22(29)28-11-14(12-28)21-24-20(27-32-21)13-5-7-23-8-6-13/h3-10,14H,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGMWCWWRPLPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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